molecular formula C15H18N2OS B12488924 N-[4-(methylsulfanyl)benzyl]-2-(pyridin-2-yloxy)ethanamine

N-[4-(methylsulfanyl)benzyl]-2-(pyridin-2-yloxy)ethanamine

Cat. No.: B12488924
M. Wt: 274.4 g/mol
InChI Key: CNNKDZOHMQFTFS-UHFFFAOYSA-N
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Description

N-[4-(methylsulfanyl)benzyl]-2-(pyridin-2-yloxy)ethanamine is an organic compound that features a benzyl group substituted with a methylsulfanyl group and a pyridin-2-yloxy group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(methylsulfanyl)benzyl]-2-(pyridin-2-yloxy)ethanamine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-(methylsulfanyl)benzyl chloride with 2-(pyridin-2-yloxy)ethanamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(methylsulfanyl)benzyl]-2-(pyridin-2-yloxy)ethanamine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles like bromine or chloromethyl methyl ether.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated benzyl derivatives.

Scientific Research Applications

N-[4-(methylsulfanyl)benzyl]-2-(pyridin-2-yloxy)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(methylsulfanyl)benzyl]-2-(pyridin-2-yloxy)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-{[4-(methylsulfanyl)phenyl]amino}acetamide
  • N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives

Uniqueness

N-[4-(methylsulfanyl)benzyl]-2-(pyridin-2-yloxy)ethanamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-2-pyridin-2-yloxyethanamine

InChI

InChI=1S/C15H18N2OS/c1-19-14-7-5-13(6-8-14)12-16-10-11-18-15-4-2-3-9-17-15/h2-9,16H,10-12H2,1H3

InChI Key

CNNKDZOHMQFTFS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CNCCOC2=CC=CC=N2

Origin of Product

United States

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